molecular formula C10H10BrCl B7990370 2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene

2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene

Cat. No.: B7990370
M. Wt: 245.54 g/mol
InChI Key: FYZIYBLGDMYKDM-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene is an organobromine compound featuring a propene backbone substituted with a bromine atom at position 2 and a 3-chloro-6-methylphenyl group at position 2. This structure combines halogenated (Br, Cl) and aromatic moieties, making it relevant in synthetic chemistry for applications such as intermediates in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-4-chloro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZIYBLGDMYKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-(3-Chloro-6-methylphenyl)-1-propene

The most direct method involves brominating 3-(3-chloro-6-methylphenyl)-1-propene, a precursor synthesized via Friedel-Crafts alkylation or cross-coupling reactions. Two bromination strategies are prominent:

Radical Bromination with N-Bromosuccinimide (NBS)

Radical bromination using NBS and a radical initiator (e.g., azobisisobutyronitrile, AIBN) selectively introduces bromine at the allylic position. The reaction proceeds in inert solvents like carbon tetrachloride or dichloromethane under reflux (60–80°C). Gas chromatography (GC) monitoring ensures completion when the starting material content falls below 0.1%.

Reaction conditions:

  • Molar ratio: 1:1.05 (alkene:NBS)

  • Catalyst: 0.01–0.03 equivalents of AIBN

  • Solvent: CCl₄ or CH₂Cl₂

  • Temperature: 60–80°C

  • Yield: 70–85%

Anti-Markovnikov Addition of HBr

Hydrogen bromide (HBr) addition to 3-(3-chloro-6-methylphenyl)-1-propene in the presence of benzoyl peroxide (BPO) follows anti-Markovnikov selectivity. This method, adapted from industrial bromination processes, operates under mild conditions (10–20°C) with rigorous temperature control to prevent polymerization.

Reaction conditions:

  • Molar ratio: 1:1:0.02 (alkene:HBr:BPO)

  • Solvent: Excess HBr acts as both reactant and solvent

  • Temperature: 10–20°C

  • Pressure: Atmospheric

  • Yield: 65–75%

Synthesis from Propargyl Bromide Intermediates

An alternative route couples propargyl bromide derivatives with 3-chloro-6-methylphenyl Grignard reagents. Subsequent partial hydrogenation of the alkyne to the alkene yields the target compound.

Key steps:

  • Grignard Formation: 3-Chloro-6-methylbromobenzene reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

  • Coupling: The Grignard reagent reacts with propargyl bromide at −20°C to 0°C.

  • Hydrogenation: Catalytic hydrogenation (Pd/BaSO₄, quinoline) selectively reduces the alkyne to cis-alkene.

Reaction conditions:

  • Hydrogenation catalyst: 5% Pd/BaSO₄

  • Solvent: Ethanol or ethyl acetate

  • Temperature: 25–30°C

  • Yield: 50–60%

Industrial-Scale Production Considerations

Continuous Flow Bromination

Industrial processes favor continuous flow reactors for bromination due to enhanced heat dissipation and reproducibility. A patented method employs a packed reaction tower for HBr addition, achieving high throughput:

Process parameters:

ParameterValue
Reactor typePacked tower with reflux
Flow rate2 L/h HBr
Temperature10–20°C (tower bottom)
PressureAtmospheric
Residence time4–6 hours
Purity (GC)>99%

Purification and Byproduct Management

Post-bromination mixtures require efficient purification:

  • Bromine recovery: Chlorine gas treatment at 100°C converts residual HBr to Br₂, which is distilled and recycled.

  • Extractive distillation: Methanol washes remove inorganic salts, followed by fractional distillation under reduced pressure (0.1 Torr) to isolate the product.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Radical brominationHigh selectivity, mild conditionsRequires toxic solvents (CCl₄)70–85%
HBr additionScalable, low costModerate yield65–75%
Propargyl couplingFlexible starting materialsMulti-step, lower yield50–60%

Reaction Optimization Strategies

Catalyst Screening

Benzoyl peroxide (BPO) remains the standard catalyst for HBr addition, but diaryl peroxides (e.g., dicumyl peroxide) improve yields by 5–10% in pilot studies.

Solvent Effects

Replacing CCl₄ with dimethylformamide (DMF) in radical bromination reduces environmental impact but requires higher temperatures (80–100°C), lowering selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in polar solvents like ethanol or water.

    Electrophilic Addition: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like dichloromethane.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetone.

Major Products Formed

    Substitution: Formation of 3-(3-chloro-6-methylphenyl)-1-propanol, 3-(3-chloro-6-methylphenyl)-1-propylamine, etc.

    Addition: Formation of 2,3-dibromo-3-(3-chloro-6-methylphenyl)propane, 3-(3-chloro-6-methylphenyl)-1,2-dibromopropane, etc.

    Oxidation: Formation of 2,3-epoxy-3-(3-chloro-6-methylphenyl)propane, 3-(3-chloro-6-methylphenyl)-1,2-propanediol, etc.

Scientific Research Applications

2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with desired properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene involves its interaction with molecular targets through various pathways:

    Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups.

    Electrophilic Addition: The double bond in the propene moiety can react with electrophiles, resulting in the addition of new atoms or groups to the molecule.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or diols, which can further react with other molecules.

Comparison with Similar Compounds

2-Bromo-3-(3-fluorophenyl)-1-propene

Structural Similarity : Replaces the 3-chloro-6-methylphenyl group with a 3-fluorophenyl group.
Key Data (from ):

Property Value
Density 1.423 g/cm³
Boiling Point 222.2°C at 760 mmHg
Molecular Formula C₉H₈BrF
Molecular Weight 215.062 g/mol
LogP (Lipophilicity) 3.28
Hazard Codes Xi (Irritant)

Comparison :

  • Boiling Point: The fluorinated analog has a boiling point of 222.2°C.
  • Lipophilicity (LogP) : The chloro-methyl substitution likely increases LogP compared to the fluoro analog due to the larger hydrophobic Cl and CH₃ groups.
  • Reactivity : Fluorine’s electronegativity may enhance electron-withdrawing effects on the phenyl ring, whereas chlorine’s polarizability could stabilize charge transitions in reactions.

3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one

Structural Similarity : Shares brominated aromatic and halogenated substituents but includes a ketone (C=O) and thiophene ring (from ).
Key Data :

  • IR Peaks : C=O (1645 cm⁻¹), C-Br (807 cm⁻¹), and C-S (785 cm⁻¹).
  • ¹H NMR : Distinct aromatic and vinyl proton environments (e.g., δ 7.69 ppm for C-2''-H).

Comparison :

  • Functional Groups : The ketone in this compound introduces polarity and hydrogen-bonding capability, absent in the target propene. This difference would influence solubility and reactivity (e.g., nucleophilic additions at the carbonyl).
  • Spectral Signatures : The target compound’s IR would lack C=O peaks but show C=C and C-Br stretches (~1645–1588 cm⁻¹ and ~800 cm⁻¹, respectively).

(3-Bromo-1-propynyl)benzene

Structural Similarity : Replaces the propene backbone with a propyne (C≡C) group (from ).
Key Differences :

  • Bond Type : Propyne’s triple bond introduces rigidity and linear geometry, contrasting with propene’s planar double bond.
  • Reactivity: Propyne derivatives undergo alkyne-specific reactions (e.g., Sonogashira coupling), while propene derivatives may participate in electrophilic additions or polymerizations.

Halogenated Propene Derivatives

From , dichloropropenes (e.g., 1,2-dichloro-1-propene, CAS 542-75-6) provide baseline data for halogenated propenes:

Property Dichloropropene (1,2-) Target Compound (Inferred)
Boiling Point ~80°C (estimated) >200°C (due to aromatic substituent)
Molecular Weight 110.97 g/mol ~245 g/mol (estimated)
Reactivity Electrophilic additions Aromatic substitution + allylic bromine reactivity

Key Insight : The aromatic and bromine substituents in the target compound significantly increase molecular weight and alter reactivity pathways compared to simpler dichloropropenes.

Biological Activity

2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H10BrClC_10H_10BrCl and features a bromine atom and a chlorine atom attached to a propene backbone. Its unique structure contributes to its biological reactivity and potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to cellular receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of halogen substituents enhances its lipophilicity, improving membrane permeability and interaction with microbial cells.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These values suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have suggested that this compound may possess anticancer activity. It has been investigated for its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of halogenated compounds similar to this compound, shedding light on their potential applications:

  • Study on Antimicrobial Activity: A study evaluated the antibacterial efficacy of various halogenated compounds, including derivatives similar to this compound. Results indicated that halogenated compounds showed enhanced activity against resistant bacterial strains .
  • Investigating Anticancer Properties: Research focusing on halogenated alkenes found that certain structural modifications could significantly enhance anticancer properties. The study suggested that the introduction of halogens could improve binding affinity to cancer-related targets .

Q & A

Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?

  • Methodological Answer :
  • Twinned crystals : Common in halogenated compounds. Use SHELXD for twin refinement or collect data at multiple temperatures .
  • Disorder modeling : Apply restraints to bromine/chlorine atoms using SHELXL .

Biological & Environmental Impact

Q. What protocols are recommended for assessing the compound’s environmental persistence?

  • Methodological Answer :
  • Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C. GC-MS quantifies parent compound and breakdown products .
  • Soil microcosms : Incubate with agricultural soil samples to measure half-life under aerobic/anaerobic conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of less toxic derivatives?

  • Methodological Answer :
  • Replace halogens : Substitute Br with F to reduce toxicity while retaining reactivity.
  • Bioisosteres : Use thiophene (as in 2-Bromo-3-(5-chloro-2-thienyl)-1-propene) to mimic phenyl groups with lower environmental persistence .

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